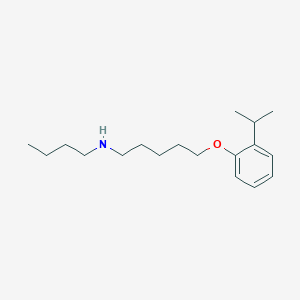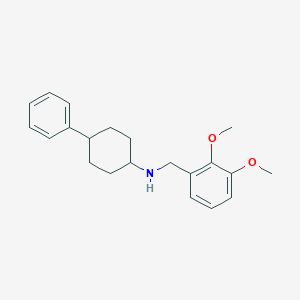![molecular formula C15H16N2OS B4889265 5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B4889265.png)
5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Overview
Description
CL-404063 is a high molecular weight wetting and dispersing additive primarily used in solvent-based coatings. It prevents the reflocculation of pigments through steric hindrance, thereby stabilizing the color strength and hue of pigments in paints and pigment concentrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-404063 involves the reaction of specific monomers under controlled conditions to achieve the desired high molecular weight. The exact synthetic route and reaction conditions are proprietary and typically involve polymerization techniques.
Industrial Production Methods
Industrial production of CL-404063 is carried out in large-scale reactors where the monomers are polymerized under controlled temperature and pressure conditions. The product is then purified and packaged in metallic containers for distribution .
Chemical Reactions Analysis
Types of Reactions
CL-404063 primarily undergoes reactions typical of high molecular weight polymers, such as cross-linking and degradation. It is stable under normal conditions but can degrade under extreme temperatures or in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in reactions involving CL-404063 include initiators for polymerization and stabilizers to prevent degradation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving CL-404063 are typically cross-linked polymers or degraded fragments, depending on the reaction conditions.
Scientific Research Applications
CL-404063 is widely used in scientific research due to its unique properties as a dispersing agent. It is used in:
Chemistry: As a dispersing agent in the formulation of paints and coatings.
Biology: In the preparation of biological samples where uniform dispersion of particles is required.
Medicine: In the formulation of drug delivery systems where uniform dispersion of active ingredients is crucial.
Industry: In the production of high-performance coatings for automotive and industrial applications.
Mechanism of Action
The mechanism of action of CL-404063 involves steric hindrance, which prevents the aggregation of pigment particles. This is achieved by the large molecular structure of the compound, which creates a physical barrier around the pigment particles, preventing them from coming into close contact and aggregating .
Comparison with Similar Compounds
Similar Compounds
ADD-4063: Another high molecular weight dispersing additive used in solvent-based coatings.
Pentachlorocyclopropane: A chlorinated cyclopropane with different applications and properties.
Uniqueness
CL-404063 is unique due to its high molecular weight and its ability to prevent pigment reflocculation through steric hindrance. This makes it particularly effective in stabilizing the color strength and hue of pigments in high-performance coatings .
Properties
IUPAC Name |
5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-3-15(2)8-9-6-4-5-7-10(9)12-11(15)13(18)17-14(19)16-12/h4-7H,3,8H2,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCHTCODQLEAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332057 | |
| Record name | 5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330180-73-9 | |
| Record name | 5-ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

![5-({3-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4889206.png)

![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)

![1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4889244.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)


![3-Methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one](/img/structure/B4889278.png)
![5-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B4889285.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
